molecular formula C10H10FN3 B13202191 N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine

N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13202191
M. Wt: 191.20 g/mol
InChI Key: KLVSKGAPSFRZLH-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom on the phenyl ring and a methyl group on the pyrazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3-fluoroaniline with 1-methyl-1H-pyrazol-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce any nitro or carbonyl groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted phenyl ring, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Reduced forms of any nitro or carbonyl groups.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry: N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    N-(3-Fluorophenyl)-1H-pyrazol-4-amine: Lacks the methyl group on the pyrazole ring.

    N-(3-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine: Has a chlorine atom instead of a fluorine atom on the phenyl ring.

    N-(3-Fluorophenyl)-1-methyl-1H-imidazol-4-amine: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness: N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine is unique due to the presence of both a fluorine atom on the phenyl ring and a methyl group on the pyrazole ring. These structural features can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

N-(3-fluorophenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H10FN3/c1-14-7-10(6-12-14)13-9-4-2-3-8(11)5-9/h2-7,13H,1H3

InChI Key

KLVSKGAPSFRZLH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=CC(=CC=C2)F

Origin of Product

United States

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